2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile
Description
2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile is a chemical compound with the molecular formula C6H6ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms.
Properties
IUPAC Name |
2-(4-chloro-1-methylpyrazol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c1-10-4-5(7)6(9-10)2-3-8/h4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLPMJOMXVPVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with acetonitrile in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazole carboxylic acids.
Reduction Products: Reduction can yield pyrazole alcohols or amines.
Scientific Research Applications
2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Material Science: The compound is utilized in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The chloro group and the nitrile moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activities. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Chloro-1-methyl-1H-pyrazole: A precursor in the synthesis of 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile.
1-Methyl-1H-pyrazole-3-carboxylic acid: Another derivative of pyrazole with different functional groups.
Uniqueness: this compound is unique due to the presence of both a chloro group and a nitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .
Biological Activity
2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the current understanding of its biological activity, including in vitro studies, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a chloro group and an acetonitrile moiety, contributing to its biological properties. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various pyrazole derivatives, including this compound.
-
In Vitro Antimicrobial Evaluation :
- A study published in the ACS Omega journal demonstrated that pyrazole derivatives exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating potent antibacterial properties .
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Mechanism of Action :
- The mechanism by which these compounds exert their antimicrobial effects often involves disruption of cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored:
- Structure-Activity Relationship (SAR) :
-
Case Studies :
- In vivo studies have demonstrated that some pyrazole compounds significantly reduce inflammation in animal models, showcasing their potential as therapeutic agents in treating inflammatory diseases.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.22 - 0.25 | Staphylococcus aureus |
| Other Derivative A | 0.15 | Escherichia coli |
| Other Derivative B | 0.30 | Pseudomonas aeruginosa |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | IC50 (μg/mL) | Comparison Drug |
|---|---|---|
| This compound | 57.24 | Diclofenac Sodium (54.65) |
| Other Derivative C | 60.56 | - |
| Other Derivative D | 69.15 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
